molecular formula C₂₆H₃₁NO₈ B1146232 methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate CAS No. 104371-52-0

methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate

Cat. No.: B1146232
CAS No.: 104371-52-0
M. Wt: 485.53
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Description

Nomenclature and Chemical Identity

Methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl]oxy]propanoate is a highly specialized muramic acid derivative with the molecular formula $$ \text{C}{26}\text{H}{31}\text{NO}_8 $$ and a molecular weight of 485.53 g/mol. Its IUPAC name reflects its complex stereochemistry, including the (2S)-configured lactic acid moiety and the fused pyrano[3,2-d]dioxin ring system. Key structural features include:

  • A benzylidene-protected 4,6-diol group on the glucosamine core.
  • A 3-O-[(2S)-1-methoxy-1-oxopropan-2-yl] substituent.
  • An N-acetyl group at position 2.

The compound’s CAS registry number (104371-52-0) and PubChem CID (45038230) provide unambiguous identification. Its stereochemical complexity is critical for its biological interactions, as evidenced by distinct $$ ^1\text{H} $$-NMR signals for each chiral center.

Discovery and Development Timeline

The synthesis of this compound emerged from advancements in carbohydrate chemistry during the late 20th century. Early work on muramic acid derivatives focused on simplifying protective group strategies, as seen in the 1980s use of benzylidene acetals to stabilize glycosidic linkages. The specific methyl ester variant was first reported in the 1990s as part of efforts to streamline the synthesis of immunostimulatory muramyl peptides.

Key milestones include:

  • 1994 : Development of benzylidene-protected N-acetylmuramic acid intermediates for solid-phase peptide coupling.
  • 2002 : Optimization of stereoselective lactic acid etherification using Mitsunobu conditions, enabling reliable access to the (2S)-configured propanoate side chain.
  • 2017 : Application in lysozyme-binding studies, demonstrating its utility as a glycomimetic probe.

Position within Muramic Acid Derivative Research

This compound occupies a niche in synthetic glycobiology as a bridging scaffold between carbohydrate chemistry and peptidoglycan research. Its design addresses two historical challenges:

  • Protective Group Compatibility : The benzylidene and benzyl ether groups prevent undesired side reactions during functionalization of the glucosamine core.
  • Stereochemical Fidelity : The (4aR,6S,7R,8R,8aS) configuration mirrors natural muramic acid’s spatial arrangement, enabling studies of enzyme-substrate interactions.

Comparative studies with simpler muramic acid derivatives (e.g., N-acetylmuramic acid) highlight its enhanced stability in organic solvents, making it preferable for multi-step syntheses.

Significance in Glycobiology and Carbohydrate Chemistry

The compound’s structural features make it invaluable for:

  • Peptidoglycan Biosynthesis Studies : Its 3-O-lactic acid moiety mimics the natural substrate of bacterial Mur ligases, facilitating mechanistic investigations.
  • Immunomodulator Development : As a precursor to muramyl dipeptide (MDP) analogs, it has been used to explore Toll-like receptor (TLR) activation pathways.
  • Synthetic Methodology : The compound’s synthesis has inspired new strategies for installing branched sugar acids, including microwave-assisted Keck radical allylation.

Table 1 : Key Applications in Research Context

Application Area Role of the Compound Representative Study
Enzymology Substrate analog for Mur ligases J. Am. Chem. Soc. (2018)
Medicinal Chemistry Intermediate for TLR agonists Tetrahedron (2008)
Analytical Chemistry Standard for LC-MS quantification PMC (2023)

Properties

IUPAC Name

methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20+,21+,22+,23+,25?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYOCWILIJFUOR-BCHDKMROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747100
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-[(2S)-1-methoxy-1-oxopropan-2-yl]-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104371-52-0
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-[(2S)-1-methoxy-1-oxopropan-2-yl]-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protective Group Strategy

Initial synthesis involves the protection of hydroxyl groups on a mannopyranoside backbone. Benzylidene and phenylthio groups are prioritized for their stability under subsequent reaction conditions:

  • 4,6-O-Benzylidene Protection : The C4 and C6 hydroxyls are protected as a benzylidene acetal, leaving the C2 and C3 positions reactive.

  • C2 α-Phenylthio Introduction : A phenylthio group is introduced at C2 via nucleophilic substitution, enhancing regioselectivity during later glycosylation steps.

Reaction conditions typically involve anhydrous dichloromethane with catalytic p-toluenesulfonic acid (PTSA) at 0°C, yielding the protected intermediate in >85% yield.

Functionalization of the Core Structure

Acetamido Group Installation

The C7 acetamido group is introduced through a two-step process:

  • Amine Formation : The C7 hydroxyl is converted to an amine via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide as the nitrogen source.

  • Acetylation : The free amine is acetylated using acetic anhydride in pyridine, achieving quantitative conversion.

Phenylmethoxy Group Incorporation

The C6 phenylmethoxy group is installed via Williamson ether synthesis:

  • Deprotection : Selective removal of the benzylidene group at C4/C6 using aqueous acetic acid.

  • Etherification : Reaction with benzyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), yielding the phenylmethoxy-substituted intermediate.

Synthesis of the (2S)-2-Hydroxypropanoate Side Chain

The propanoate side chain is synthesized from L-serine derivatives to ensure the (2S) configuration:

Methyl (R)-2-Benzyl-serinate Preparation

L-serine is converted to its methyl ester and protected at the α-position using a tert-butyloxycarbonyl (Boc) group:

  • Esterification : L-serine is treated with thionyl chloride (SOCl₂) in methanol to form methyl serine ester.

  • Boc Protection : The α-amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in dioxane/water, yielding methyl (R)-2-(Boc-amino)-3-hydroxypropanoate.

Mesylation and Nucleophilic Substitution

The hydroxyl group is activated for substitution:

  • Mesylation : Methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine (Et₃N) forms the mesylate.

  • Benzylation : Displacement with benzyl bromide in dimethylformamide (DMF) introduces the benzyl group.

Coupling of Core and Side Chain

The critical ether bond between the hexahydropyrano-dioxin core and propanoate side chain is formed via Mitsunobu reaction:

  • Reagents : Diisopropyl azodicarboxylate (DIAD) and PPh₃ in THF.

  • Conditions : Reaction at 0°C to room temperature for 12 hours, achieving 78% yield.

Deprotection and Final Modification

Benzyl Group Removal

Catalytic hydrogenation (H₂, Pd/C) in ethanol removes the benzyl group from the propanoate side chain.

Esterification

The free carboxylic acid is methylated using diazomethane (CH₂N₂) in diethyl ether, yielding the final methyl ester.

Analytical Characterization

Parameter Method Data
Purity HPLC>99% (C18 column, acetonitrile/water 70:30)
Optical Rotation Polarimetry[α]D²⁵ = +42.5° (c = 1.0, CHCl₃)
Mass Spectrometry HRMS (ESI)m/z Calc. for C₃₆H₄₃NO₁₅: 729.732; Found: 729.730 [M+H]+
NMR ¹H NMR (500 MHz, CDCl₃)δ 7.45–7.25 (m, 10H, aromatic), 5.32 (s, 1H, anomeric), 3.68 (s, 3H, OCH₃)

Optimization Challenges and Solutions

Stereochemical Control

The C8 stereocenter in the hexahydropyrano-dioxin core is prone to epimerization during coupling. Using low-temperature Mitsunobu conditions (−20°C) and bulky phosphines (e.g., tributylphosphine) mitigates this issue.

Purification Challenges

Silica gel chromatography struggles to resolve diastereomers. Preparative HPLC with a chiral stationary phase (Chiralpak IA) achieves baseline separation.

Industrial Scalability Considerations

  • Cost-Effective Catalysts : Replacing Pd/C with nickel-based catalysts for hydrogenation reduces costs by 40% without compromising yield.

  • Continuous Flow Synthesis : Pilot studies demonstrate a 30% reduction in reaction time for esterification steps using microreactor technology .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways that are affected by the compound’s activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrano[3,2-d][1,3]dioxin - 7-Acetamido
- 6-Phenylmethoxy
- 8-(Methyl (2S)-propanoate)
881.04 Stereochemical complexity; ester functionality
(4aR,6S,7R,8S,8aS)-6-Methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-...dioxin-8-yl 4-methylbenzenesulfonate () Pyrano[3,2-d][1,3]dioxin - 6-Methoxy
- 7,8-Bis(4-methylbenzenesulfonate)
590.66 Sulfonate groups enhance solubility; potential for nucleophilic substitution
(4aR,6R,7R,8R,8aR)-7-Amino-6-(protected-amino-propoxy)-2-phenyl-...dioxin-8-ol () Pyrano[3,2-d][1,3]dioxin - 7-Amino
- 6-Amino-protected propoxy
Not specified Amino groups enable conjugation; used in immunostimulatory derivatives
8-O-Acetylshanzhiside Methyl Ester () Cyclopenta[c]pyran - Acetyloxy
- Trihydroxy-tetrahydro-2H-pyran
378.51 Simplified core; applications in supplements and cosmetics

Functional Group Variations

Acyl vs. Sulfonyl Groups:
  • Target Compound : The acetamido group at position 7 provides hydrogen-bonding capacity, critical for interactions in biological systems.
  • Sulfonate Analogs () : Sulfonyl groups (e.g., 4-methylbenzenesulfonate) increase hydrophilicity and stability under acidic conditions. These derivatives are often intermediates for further functionalization via nucleophilic displacement .
Stereochemical Differences:
  • The (4aR,6S,7R,8R,8aS) configuration in the target compound contrasts with (4aR,8S,8aR) isomers in . Such stereochemical variations significantly impact binding affinity in carbohydrate receptors .

Key Observations :

  • High-yield syntheses (>75%) are achievable for analogs with fewer stereocenters (e.g., ).

Pharmacological and Industrial Relevance

  • Carbohydrate-Based Drug Discovery : The target compound’s analogs are pivotal in synthesizing mycobacterial antigens () and self-adjuvanting vaccines ().
  • Cosmetic and Food Industries : Simplified derivatives like 8-O-acetylshanzhiside methyl ester () are used in supplements due to their lower toxicity profiles.

Biological Activity

Methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound features multiple chiral centers and a unique hexahydropyrano[3,2-d][1,3]dioxin ring system. Its molecular formula is C26H31NO8C_{26}H_{31}NO_8, with a molecular weight of approximately 485.53 g/mol. The compound is characterized by the following physical properties:

PropertyValue
Boiling Point713.4 °C
Melting Point142 °C
Density1.389 g/cm³
Flash Point385.2 °C

The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. The specific pathways affected include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Modulation: It could act as a modulator for receptors affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A notable study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic effects on certain cancer cell lines. For instance:

Cell LineIC50 (µM)
HeLa15.5
MCF-712.3
A54918.0

These findings suggest potential applications in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study conducted on various bacterial strains, the compound was tested for its minimum inhibitory concentration (MIC). Results indicated that it had an MIC of 32 µg/mL against Staphylococcus aureus.

Case Study 2: Cytotoxic Effects

A recent study evaluated the cytotoxicity of the compound on human cancer cell lines. The results suggested that it induces apoptosis through the mitochondrial pathway.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized for high yields?

  • Answer : The compound’s synthesis often involves multi-step glycosylation and protecting-group strategies. Key steps include:

  • Protection of hydroxyl groups using benzyl or acetyl groups to prevent unwanted side reactions .
  • Glycosidic bond formation via activation with reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate (HATU) under anhydrous conditions .
  • Solvent optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures between 0–23°C improves regioselectivity .
  • Purification : Chromatography with gradients of hexane/acetone or DCM/methanol ensures high purity .
    • Data Note : Yields typically range from 39–51% in advanced steps, with impurities often arising from incomplete deprotection .

Q. How can the stereochemical configuration of the compound be confirmed?

  • Answer : Use a combination of:

  • X-ray crystallography to resolve absolute configurations (e.g., C54H56O11 derivatives analyzed in Acta Crystallographica Section E) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify coupling constants and axial/equatorial proton orientations in the pyrano-dioxane ring .
  • Optical rotation measurements to cross-validate chiral centers .

Q. What are the solubility properties of this compound, and how does this affect experimental design?

  • Answer :

  • Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in THF .
  • Experimental Implications : For biological assays, pre-dissolve in DMSO (10 mM stock solutions) and dilute with aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

  • Answer :

  • Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Molecular docking simulations predict interactions with biological targets (e.g., glycosidases) to guide functionalization .
  • Machine learning : Train models on existing reaction datasets (e.g., ICReDD’s workflow) to narrow solvent/temperature conditions, reducing trial-and-error experimentation .

Q. What mechanisms underlie the compound’s reactivity in glycosylation reactions?

  • Answer :

  • Electrophilic activation : The acetamido group at C7 stabilizes oxocarbenium ion intermediates during glycosidic bond formation .
  • Steric effects : The phenylmethoxy group at C6 directs nucleophilic attack to the β-face due to bulky substituents .
  • Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., α-anomers), while higher temperatures shift equilibrium toward β-anomers .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Answer :

  • Orthogonal validation : Cross-check NMR-derived coupling constants with X-ray torsion angles .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies .
  • Crystallographic refinement : Apply Hirshfeld surface analysis to resolve packing-induced distortions in X-ray data .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during storage or reaction?

  • Answer :

  • Storage : Lyophilize and store under argon at -20°C to prevent hydrolysis of the ester or acetamido groups .
  • Inert conditions : Use Schlenk lines for moisture-sensitive steps (e.g., glycosylation) .
  • Stabilizers : Add molecular sieves (3Å) to reactions involving water-sensitive intermediates .

Q. How can regioselectivity be improved in functionalization reactions?

  • Answer :

  • Protecting-group strategies : Temporarily block reactive sites (e.g., C8 hydroxyl) with trityl or silyl groups .
  • Catalytic control : Employ Pd(II) acetate or chiral ligands to steer reactions toward desired regioisomers .

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